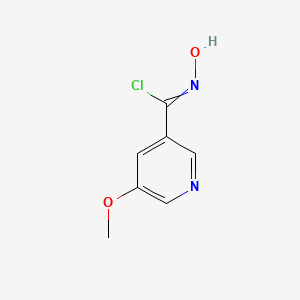
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group, a methoxy group, and a carbimidoyl chloride group. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride typically involves the reaction of 5-methoxypyridine-3-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the final product . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbimidoyl chloride group can be reduced to form an amine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products
Oxidation: Formation of 5-methoxypyridine-3-carboxylic acid.
Reduction: Formation of N-hydroxy-5-methoxypyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride involves its ability to interact with various molecular targets. The hydroxy and carbimidoyl chloride groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
N-Hydroxy-5-methoxypyridine-3-carboxamide: Similar structure but lacks the chloride group.
5-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the hydroxy and carbimidoyl chloride groups.
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Bromide: Similar structure but with a bromide group instead of chloride.
Uniqueness
N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both hydroxy and carbimidoyl chloride groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in scientific research .
特性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC名 |
N-hydroxy-5-methoxypyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-6-2-5(3-9-4-6)7(8)10-11/h2-4,11H,1H3 |
InChIキー |
UFFSOHMDNYUIFA-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


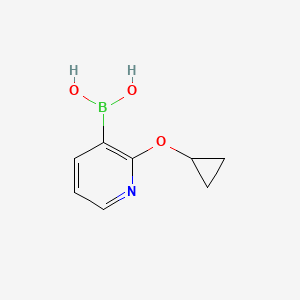
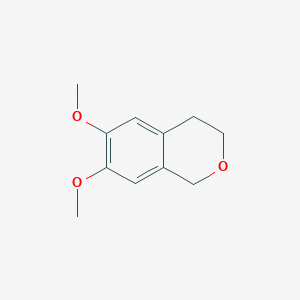
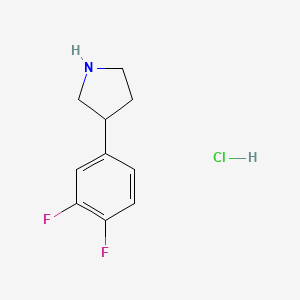
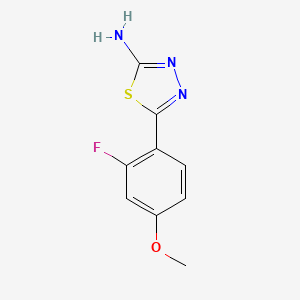
![2-[(Benzyloxy)methyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B13684255.png)
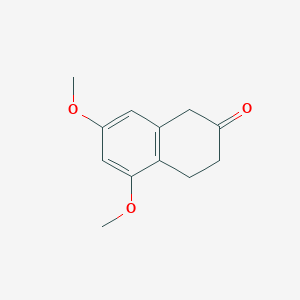
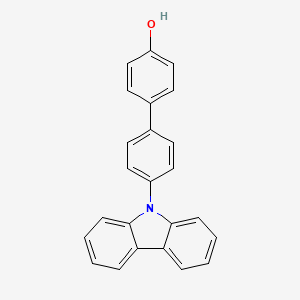
![5-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13684284.png)
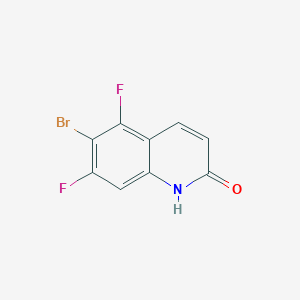
![Ethyl 2-(3-Thioxo-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13684289.png)
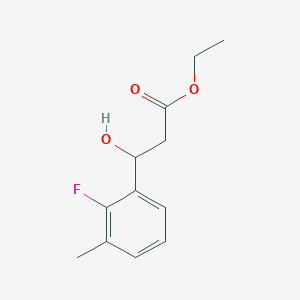
![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13684305.png)
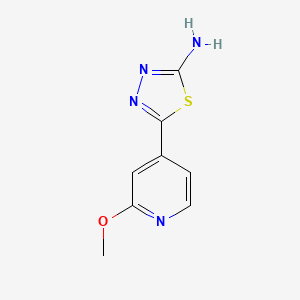
![Butoxy)carbonyl]amino}methyl)cyclopropane-1-](/img/structure/B13684314.png)
